

A Comprehensive Technical Guide to **cis-1,2-Cyclopentanediol**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-1,2-Cyclopentanediol**

Cat. No.: **B1582340**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cis-1,2-Cyclopentanediol**, a valuable building block in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis, and a key application in chemoenzymatic synthesis.

IUPAC Name and Synonyms

The nomenclature for **cis-1,2-Cyclopentanediol** is crucial for accurate identification in research and development.

IUPAC Name: (1R,2S)-cyclopentane-1,2-diol

Synonyms:

- cis-1,2-Dihydroxycyclopentane
- (1r,2s)-Cyclopentane-1,2-diol
- cis-Cyclopentane-1,2-diol
- (1S,2R)-cyclopentane-1,2-diol
- cis-1,2-Cyclopentandiol

- 1,2-cis-Cyclopentanediol

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **cis-1,2-Cyclopentanediol**.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₂	
Molecular Weight	102.13 g/mol	
CAS Number	5057-98-7	
Melting Point	24-28 °C	[1]
Boiling Point	108-109 °C at 20 mmHg	[1]
Appearance	Colorless liquid or white solid	
Solubility	Partially soluble in water	
Refractive Index	1.477-1.479	
InChI Key	VCVOSERVUCJNPR- SYDPRGILSA-N	[1]

Experimental Protocols for Synthesis

The synthesis of **cis-1,2-Cyclopentanediol** can be effectively achieved through the syn-dihydroxylation of cyclopentene. Below are two common and reliable methods.

Method 1: Osmium Tetroxide Catalyzed Dihydroxylation

This method is a high-yielding laboratory procedure for the stereospecific synthesis of cis-diols. The following protocol is adapted from the well-established synthesis of cis-1,2-cyclohexanediol and is directly applicable to cyclopentene.[\[2\]](#)

Reaction Scheme:

Materials:

- Cyclopentene
- N-Methylmorpholine N-oxide (NMO)
- Osmium tetroxide (OsO_4) solution (e.g., 2.5 wt. % in tert-butanol)
- Acetone
- Water
- tert-Butanol
- Sodium hydrosulfite
- Magnesium silicate (e.g., Florisil® or Magnesol®)
- 1 N Sulfuric acid (H_2SO_4)
- Sodium chloride (NaCl)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of N-methylmorpholine N-oxide (1.55 equivalents) in a mixture of acetone (2 parts) and water (0.5 parts), add cyclopentene (1.0 equivalent).
- To this mixture, add a catalytic amount of osmium tetroxide solution (typically 0.002-0.005 equivalents) in tert-butanol.
- The reaction is typically exothermic and should be maintained at room temperature, using a water bath for cooling if necessary.
- Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

- To quench the reaction, add a slurry of sodium hydrosulfite (0.1 equivalents) and magnesium silicate in water.
- Stir the mixture vigorously for 30 minutes, then filter through a pad of celite to remove the black manganese dioxide precipitate.
- Neutralize the filtrate to approximately pH 7 with 1 N sulfuric acid.
- Remove the acetone under reduced pressure using a rotary evaporator.
- Saturate the aqueous layer with sodium chloride and extract with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude **cis-1,2-Cyclopentanediol**.
- The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Safety Note: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Method 2: Epoxidation of Cyclopentene followed by Hydrolysis

An alternative industrial-scale method involves a two-step process: the oxidation of cyclopentene to cyclopentene oxide, followed by hydrolysis to yield 1,2-cyclopentanediol.[\[3\]](#)

Reaction Scheme:

- Cyclopentene --(H₂O₂, Catalyst)--> Cyclopentene Oxide
- Cyclopentene Oxide --(H₂O, Acid Catalyst)--> 1,2-Cyclopentanediol

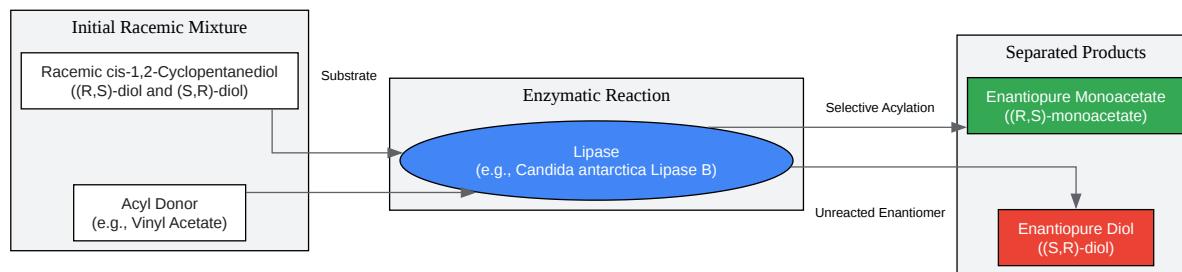
Procedure Outline:

- Oxidation: Cyclopentene is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a suitable catalyst (e.g., a Fe-Cu catalyst system) to form cyclopentene oxide. The reaction is typically carried out at a controlled temperature (e.g., 35-45 °C).[3]
- Hydrolysis: The resulting cyclopentene oxide is then subjected to hydrolysis by heating with deionized water in the presence of a solid proton acid catalyst at elevated temperatures (e.g., 70-90 °C) for an extended period.[3]
- Purification: The final product, 1,2-cyclopentanediol, is isolated and purified by distillation under reduced pressure.[3] This method produces a mixture of cis and trans isomers, which would require further separation if stereopurity is required.

Application in Chemoenzymatic Synthesis: Enzymatic Kinetic Resolution

cis-1,2-Cyclopentanediol is a valuable chiral building block. Racemic mixtures of such diols can be resolved into their constituent enantiomers through enzymatic kinetic resolution, a key technique in asymmetric synthesis. Lipases are commonly employed for this purpose, as they can selectively acylate one enantiomer of the diol, allowing for the separation of the acylated product and the unreacted enantiomerically enriched diol.[4][5][6][7]

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic 1,2-diol.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to cis-1,2-Cyclopentanediol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582340#cis-1-2-cyclopentanediol-iupac-name-and-synonyms>

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